molecular formula C10H9IN2 B1280255 1-(4-iodophenyl)-2-methyl-1H-imidazole CAS No. 179420-75-8

1-(4-iodophenyl)-2-methyl-1H-imidazole

Cat. No.: B1280255
CAS No.: 179420-75-8
M. Wt: 284.1 g/mol
InChI Key: REVPKMONQSPHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)-2-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound features an iodine atom attached to a phenyl ring, which is further connected to a methyl-substituted imidazole ring. The presence of the iodine atom makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole typically involves the iodination of a phenyl-imidazole precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and reactors can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodophenyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of phenyl-imidazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(4-Iodophenyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor for the preparation of radiolabeled compounds for imaging studies.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in the development of novel pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

    4-Iodobiphenyl: Similar in structure but lacks the imidazole ring, making it less versatile in biological applications.

    1-(4-Iodophenyl)-3-methyl-1H-imidazole: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.

    4-Iodoacetophenone: Contains an iodine atom on a phenyl ring but with a different functional group, resulting in different chemical properties and uses.

Uniqueness: 1-(4-Iodophenyl)-2-methyl-1H-imidazole is unique due to the presence of both the iodine atom and the imidazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-iodophenyl)-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPKMONQSPHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461366
Record name 1-(4-iodophenyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179420-75-8
Record name 1-(4-iodophenyl)-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methylimidazole (13.6 g, 165 mmol) in DMF (500 ml) was added sodium hydride (6.60 g, 165 mmol, 60% dispersion in mineral oil) in portions. The resulting white suspension was stirred at room temperature for 30 min, 4-fluoroiodobenzene (33.3 g, 150 mmol) added and the mixture heated at 100° C. After 16 hr, the bulk of DMF was removed by evaporation. The residue was then partitioned between a mixture of ethyl acetate-toluene (2:1, 500 ml) and water(250 ml). The organic layer was separated and washed with water (250 ml). Product was extracted with 10% aqueous hydrogen chloride (2×200 ml) and the combined aqueous extracts neutralized with 30% aqueous potassium hydroxide. The resulting suspension was extracted with a mixture of ethyl acetate-toluene (2:1, 3×250 ml) and the combined organic extracts washed with water (2×250 ml), brine (250 ml), dried (magnesium sulfate) and concentrated to dryness. The residue was recrystallized from toluene to afford the titled compound as off-white solids (21.9 g, 51%).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
Yield
51%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.